(-)-Cercosporamide

Description

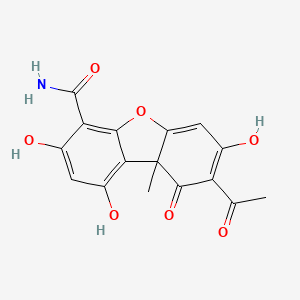

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWLYFZWVLXQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131436-22-1 | |

| Record name | 131436-22-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Pronged Mechanism of Action of (-)-Cercosporamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cercosporamide, a natural product originally identified as a phytotoxin and antifungal agent, has emerged as a molecule of significant interest due to its multifaceted mechanism of action.[1] This technical guide provides an in-depth analysis of the molecular pathways targeted by this compound, focusing on its well-established role as a potent antifungal agent and its promising anticancer activities. Through a detailed examination of its targets, including fungal Protein Kinase C1 (Pkc1) and the human MAP-kinase interacting kinases (Mnks), this document elucidates the dual-pronged inhibitory capabilities of this compound. Quantitative biochemical data are systematically presented, and key experimental methodologies are detailed to provide a comprehensive resource for researchers in mycology, oncology, and drug discovery.

Primary Mechanism of Action: Antifungal Activity via Pkc1 Inhibition

The principal antifungal mechanism of this compound is its selective and potent inhibition of fungal Protein Kinase C1 (Pkc1), a serine/threonine kinase.[1][2] Pkc1 is a critical component of the highly conserved cell wall integrity (CWI) signaling pathway in fungi, which is essential for fungal growth, morphogenesis, and response to cell wall stress.[2][3] Loss of Pkc1 function leads to rapid cell autolysis, making it an attractive target for antifungal drug development.[3]

This compound acts as an ATP-competitive inhibitor of Pkc1, effectively blocking its kinase activity.[3][4][5] This inhibition disrupts the downstream signaling cascade, which ultimately regulates the expression of genes involved in cell wall biosynthesis and the activity of key enzymes like β-1,3-glucan synthase.[3] The disruption of this pathway compromises the structural integrity of the fungal cell wall, leading to cell death. This mechanism provides a molecular basis for the broad-spectrum antifungal activity of cercosporamide (B1662848).[2][3]

Synergy with Echinocandins

A significant finding is the synergistic antifungal activity observed when this compound is combined with echinocandin-class drugs, which are β-1,3-glucan synthase inhibitors.[2][3] By simultaneously targeting two different key components of the cell wall biosynthesis pathway, this combination therapy demonstrates enhanced efficacy, pointing towards a potential strategy to treat fungal infections more effectively.[2][3][6]

Secondary Mechanism of Action: Anticancer Activity via Mnk and JAK3 Inhibition

Beyond its antifungal properties, this compound has been identified as a potent inhibitor of several human kinases, underpinning its potential as an anticancer agent.

Inhibition of MAP-Kinase Interacting Kinases (Mnk1/2)

This compound is a potent inhibitor of MAP-kinase interacting kinases, Mnk1 and Mnk2.[7][8][9][10] These kinases are key effectors of the MAPK signaling pathways (including ERK and p38 MAPK), which are frequently dysregulated in cancer.[11] The primary substrate of Mnk1 and Mnk2 is the eukaryotic initiation factor 4E (eIF4E), a critical component of the mRNA cap-binding complex that plays a pivotal role in the initiation of protein translation.[11][12]

By inhibiting Mnk1/2, this compound blocks the phosphorylation of eIF4E at Ser209.[7][11][12] The phosphorylation of eIF4E is crucial for the translation of mRNAs encoding proteins essential for cell proliferation, survival, and metastasis.[11] Consequently, the inhibition of this process by this compound leads to significant antiproliferative and proapoptotic activity in various cancer cell lines, including those from acute myeloid leukemia (AML), lung cancer, and glioblastoma.[6][7][9][11]

Inhibition of Janus Kinase 3 (JAK3)

This compound also demonstrates inhibitory activity against JAK3, a member of the Janus kinase family.[7][8][9] The JAK/STAT signaling pathway is crucial for cytokine signaling and is implicated in the pathogenesis of various hematological malignancies and inflammatory diseases. While less characterized than its Mnk-inhibitory activity, the inhibition of JAK3 likely contributes to the overall pharmacological profile of this compound.

Quantitative Data Summary

The inhibitory activities of this compound against its various kinase targets have been quantified in several studies. The following tables summarize the key biochemical parameters.

| Fungal Kinase Targets | Parameter | Value | Reference |

| Candida albicans Pkc1 | IC₅₀ | <50 nM | [1][5] |

| Candida albicans Pkc1 | IC₅₀ | 25 nM | [10] |

| Candida albicans Pkc1 | Kᵢ | <7 nM | [3][5] |

| Human Kinase Targets | Parameter | Value | Reference |

| Mnk1 | IC₅₀ | 115-116 nM | [7][8][10] |

| Mnk2 | IC₅₀ | 11 nM | [7][8][10] |

| JAK3 | IC₅₀ | 31 nM | [7][8] |

| PKCα | IC₅₀ | 1.02 µM | [10] |

| PKCβ | IC₅₀ | 0.35 µM | [10] |

| PKCγ | IC₅₀ | 5.8 µM | [10] |

| Antifungal Efficacy | Parameter | Value | Reference |

| C. albicans MIC | MIC | 10 µg/mL | [3] |

| A. fumigatus MIC | MIC | 10 µg/mL | [3] |

| C. gloeosporioides EC₅₀ | EC₅₀ | 3.8 µg/mL | [6] |

| C. scovillei EC₅₀ | EC₅₀ | 7.0 µg/mL | [6] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by a range of biochemical and cell-based assays.

Pkc1 Kinase Assay (High-Throughput Screening)

This assay was central to identifying Pkc1 as the primary antifungal target.

-

Enzyme Preparation: Recombinant Candida albicans Pkc1 (CaPkc1) is expressed and purified.

-

Reaction Mixture: The assay is typically performed in a microplate format. Each well contains CaPkc1, a generic kinase substrate (e.g., myelin basic protein), and [γ-³³P]ATP in a suitable kinase buffer.

-

Inhibitor Addition: this compound, dissolved in DMSO, is added at various concentrations.

-

Incubation: The reaction is incubated at 30°C to allow for phosphorylation of the substrate.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose membrane. Unincorporated [γ-³³P]ATP is washed away.

-

Quantification: The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter. IC₅₀ values are calculated from the dose-response curve.[3]

Western Blot Analysis for eIF4E Phosphorylation

This method is used to confirm the inhibition of the Mnk pathway in cancer cells.

-

Cell Culture and Treatment: Human cancer cell lines (e.g., AML cell lines U937, MM6) are cultured under standard conditions. Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[11]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of eIF4E (Ser209). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The same membrane is often stripped and re-probed with an antibody against total eIF4E to confirm equal protein loading.[11]

Cell Proliferation (MTT) Assay

This assay measures the antiproliferative effects of this compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of this compound concentrations for a prolonged period (e.g., 5 days).[11]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[5][11]

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

Caption: Antifungal mechanism of this compound via Pkc1 inhibition.

Caption: Anticancer mechanism of this compound via Mnk inhibition.

Caption: Workflow for Western blot analysis of eIF4E phosphorylation.

Conclusion and Future Directions

This compound exhibits a compelling dual mechanism of action, positioning it as a valuable lead compound in both antifungal and anticancer research. Its potent and selective inhibition of fungal Pkc1 disrupts the essential cell wall integrity pathway, while its inhibition of human Mnk1/2 and JAK3 kinases offers a distinct avenue for cancer therapy by modulating protein translation and cell proliferation. The quantitative data underscore its potency against these diverse targets.

Future research should focus on optimizing the selectivity of this compound derivatives to enhance the therapeutic window for either antifungal or anticancer applications. In oncology, further preclinical studies in various cancer models and in vivo xenograft studies are warranted to fully evaluate its therapeutic potential, both as a monotherapy and in combination with existing treatments like cytarabine.[11][12] The development of this natural product into a clinical candidate will depend on a continued, detailed investigation into its pharmacology, toxicology, and structure-activity relationships.

References

- 1. toku-e.com [toku-e.com]

- 2. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. adooq.com [adooq.com]

- 9. Cercosporamide | Mnk | Tocris Bioscience [tocris.com]

- 10. caymanchem.com [caymanchem.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Cercosporamide: A Selective Pkc1 Kinase Inhibitor for Fungal Pathogens

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge.[1] This necessitates the discovery of novel antifungal agents with new mechanisms of action. A promising target for antifungal drug development is the Protein Kinase C isoform 1 (Pkc1), a central component of the highly conserved cell wall integrity (CWI) signaling pathway in fungi.[2][3] This pathway is essential for fungal growth, morphogenesis, and survival under stress, making its inhibition a compelling strategy for fungicidal activity.[2][4]

(-)-Cercosporamide, a natural product first isolated from the plant pathogen Cercosporidium henningsii, has been identified as a potent and selective inhibitor of fungal Pkc1.[2][5] Originally known for its broad-spectrum antifungal properties but with an unknown mode of action, high-throughput screening revealed its specific activity against Pkc1.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action: Targeting the Fungal Pkc1 Signaling Pathway

The Pkc1-mediated CWI pathway is a critical signaling cascade that regulates the maintenance of the fungal cell wall in response to various stresses, such as temperature changes, osmotic stress, and cell wall-damaging agents.[4][6] The pathway is initiated by cell surface sensors that activate the small GTPase Rho1. Activated Rho1, in turn, stimulates Pkc1. Pkc1 then activates a downstream mitogen-activated protein kinase (MAPK) cascade, which includes Bck1 (MAPKKK), Mkk1/Mkk2 (MAPKK), and Slt2/Mpk1 (MAPK).[4][7] This cascade ultimately leads to the activation of transcription factors that regulate the expression of genes involved in cell wall biosynthesis and remodeling.[8]

This compound functions as a highly potent, ATP-competitive inhibitor of Pkc1 kinase.[2][9] By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream targets, effectively shutting down the CWI pathway. This disruption leads to a loss of cell wall integrity, culminating in cell lysis and fungal death.[2] The essential and highly conserved nature of the Pkc1 kinase across a wide range of fungi contributes to the broad-spectrum antifungal activity of cercosporamide (B1662848).[2][3]

Quantitative Analysis of Inhibitory and Antifungal Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against the Pkc1 enzyme and its broad-spectrum antifungal effects.

Table 1: Kinase Inhibitory Activity of this compound against Candida albicans Pkc1 (CaPkc1)

| Parameter | Value | Reference |

| IC₅₀ | 40-50 nM | [2][9] |

| Kᵢ | 7 nM | [2][9] |

| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) indicates the binding affinity of the inhibitor to the enzyme. |

Table 2: Antifungal Activity of this compound against Various Fungal Species

| Fungal Species | Assay Type | Value (µg/mL) | Reference |

| Candida albicans | MIC | 10 | [2] |

| Aspergillus fumigatus | MIC | 10 | [2] |

| Candida tropicalis | MIC | 15.6 | [1][10] |

| Candida tropicalis | MFC | 15.6 | [1][10] |

| Candida parapsilosis | MIC | 250 | [10] |

| Candida pseudohaemulonii | MIC | 125 | [10] |

| Lomentospora prolificans | MIC & MFC | 250 | [10] |

| Aspergillus flavus | MIC | 500 | [10] |

| Colletotrichum gloeosporioides | EC₅₀ | 3.8 | [5][11] |

| Colletotrichum scovillei | EC₅₀ | 7.0 | [5][11] |

| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in microbial death. EC₅₀ (Half-maximal effective concentration) is the concentration that gives a half-maximal response. |

Synergistic Effects

A significant finding is the synergistic antifungal activity observed when this compound is combined with inhibitors of β-1,3-glucan synthase, such as echinocandins.[2][3] Since both Pkc1 and β-1,3-glucan synthase are critical, yet distinct, components of the cell wall biosynthesis pathway, their simultaneous inhibition leads to a potent synergistic effect.[3][5] This suggests a promising avenue for combination therapy to treat fungal infections, potentially lowering required dosages and mitigating the development of resistance.[2]

Experimental Methodologies

The characterization of this compound as a Pkc1 inhibitor involves a series of standardized biochemical and microbiological assays.

Pkc1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Pkc1. A common method is a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13]

-

Objective: To determine the IC₅₀ and mode of inhibition of this compound against Pkc1.

-

Materials:

-

Recombinant purified fungal Pkc1 enzyme.

-

Specific peptide substrate for Pkc1.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, DTT).[12]

-

This compound, serially diluted.

-

Detection reagents (e.g., phosphospecific antibody, fluorescent tracer).

-

Microtiter plates (e.g., 384-well).

-

-

Protocol:

-

Add Pkc1 enzyme, peptide substrate, and varying concentrations of this compound to the wells of a microtiter plate.

-

Initiate the kinase reaction by adding a specific concentration of ATP. For ATP-competitive studies, the assay is repeated with varying ATP concentrations.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[13]

-

Stop the reaction by adding a quench buffer containing EDTA.[12]

-

Add detection reagents (e.g., a fluorescently labeled antibody that specifically binds the phosphorylated substrate).

-

Measure the signal (e.g., fluorescence polarization) using a plate reader.

-

Calculate the percent inhibition for each concentration of the compound and plot the data to determine the IC₅₀ value.

-

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[10]

-

Objective: To determine the MIC and MFC of this compound against various fungal species.

-

Materials:

-

Protocol:

-

Prepare a standardized fungal inoculum suspension.

-

Dispense the culture medium into the wells of a 96-well plate.

-

Create a two-fold serial dilution of this compound across the plate. Include wells for a growth control (no drug) and a sterility control (no inoculum).

-

Inoculate the wells (except the sterility control) with the fungal suspension.

-

Incubate the plates at 35-37°C for 24-48 hours.

-

Determine the MIC by identifying the lowest drug concentration that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control.[10]

-

To determine the MFC, aliquot a small volume from the wells showing no visible growth onto an agar (B569324) plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the agar plates and identify the lowest concentration from the MIC test that results in no fungal colonies, which is the MFC.[10]

-

Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to assess whether a potential drug candidate is toxic to mammalian cells, ensuring its selective action against fungal targets. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]

-

Objective: To evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa, HEK293).

-

Materials:

-

Mammalian cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound, serially diluted.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization agent (e.g., DMSO, isopropanol (B130326) with HCl).

-

96-well cell culture plates.

-

-

Protocol:

-

Seed mammalian cells into a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

-

Remove the medium and dissolve the formazan crystals with a solubilization agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

-

Conclusion

This compound has been clearly established as a selective and potent inhibitor of the fungal Pkc1 kinase. Its mechanism of action, targeting the essential cell wall integrity pathway, provides a strong rationale for its broad-spectrum antifungal activity.[2] The quantitative data underscore its potential as a lead compound for the development of new fungicidal drugs. Furthermore, the demonstrated synergy with existing antifungal classes, like echinocandins, opens up possibilities for powerful combination therapies.[2][3] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of cercosporamide and its analogs as next-generation antifungal agents.

References

- 1. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 | PLOS Pathogens [journals.plos.org]

- 5. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. caymanchem.com [caymanchem.com]

- 14. kosheeka.com [kosheeka.com]

Anticancer properties of (-)-Cercosporamide in vitro

An in-depth technical guide on the core anticancer properties of (-)-Cercosporamide in vitro, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring phytotoxin isolated from fungi such as Cercosporidium henningsii.[1] Initially recognized for its potent antifungal properties, subsequent research has unveiled its significant potential as an anticancer agent.[2][3] Its mechanism of action is multifaceted, primarily targeting key protein kinases that are often dysregulated in malignant cells. This technical guide synthesizes the current understanding of this compound's in vitro anticancer activities, providing a detailed overview of its molecular targets, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

The anticancer effects of this compound are not attributed to a single pathway but rather to its ability to inhibit multiple critical protein kinases. The two primary targets identified are the Protein Kinase C (PKC) family and the MAPK-interacting kinases (Mnk1 and Mnk2).

Inhibition of Protein Kinase C (PKC)

This compound was first identified as a selective inhibitor of Pkc1 kinase in fungi, which is essential for cell wall integrity.[2][4] It also demonstrates inhibitory activity against human PKC isoforms, albeit with lower potency compared to its fungal target.[1] PKC enzymes are crucial mediators of signaling pathways that control cell proliferation and survival, and their aberrant activation is a common feature in many cancers.

Potent Inhibition of Mnk1 and Mnk2 Kinases

A more potent mechanism for its anticancer activity is the inhibition of Mnk1 and Mnk2.[1] These kinases are downstream effectors in the MAPK signaling pathway and are solely responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[5][6] The phosphorylation of eIF4E is a critical step in the initiation of protein translation of key mRNAs that encode for proteins involved in cell growth, proliferation, and survival (e.g., c-Myc, Cyclin D1). By inhibiting Mnk1/2, this compound effectively blocks eIF4E phosphorylation, leading to a reduction in the translation of these oncogenic proteins and subsequent suppression of tumor growth and metastasis.[2][5][6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(-)-Cercosporamide: A Promising Natural Product for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cercosporamide, a natural product of fungal origin, has emerged as a compelling starting point for the discovery of novel therapeutics. Initially identified as an antifungal agent, its diverse biological activities have expanded its potential applications to oncology and other disease areas. This technical guide provides a comprehensive overview of this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development. The information presented herein is intended to empower researchers and drug development professionals to explore the full therapeutic potential of this versatile natural product.

Introduction

This compound is a polyketide metabolite produced by various fungi, including species of Cercosporidium and Phoma.[1][2] Its unique benzofuran (B130515) structure has attracted significant interest from the scientific community, leading to the elucidation of multiple mechanisms of action. This guide will delve into its established roles as a potent and selective inhibitor of fungal Protein Kinase C1 (Pkc1), as well as its activity against mammalian kinases such as the MAP kinase-interacting kinases (Mnk1 and Mnk2) and Janus kinase 3 (JAK3).[3][4] Furthermore, its recently discovered inhibitory effects on the bone morphogenetic protein receptor (BMPR) type I kinase open new avenues for therapeutic intervention.[1][5]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by targeting key signaling pathways in both fungal pathogens and human cells.

Antifungal Activity: Inhibition of the Pkc1-Mediated Cell Wall Integrity Pathway

In fungi, this compound acts as a selective and potent inhibitor of Pkc1, a crucial enzyme in the cell wall integrity signaling pathway.[3][6] This pathway is highly conserved among fungal species and is essential for maintaining cell wall homeostasis, responding to cell surface stress, and enabling fungal growth.[3][6] By inhibiting Pkc1, cercosporamide (B1662848) disrupts the downstream MAP kinase cascade, leading to compromised cell wall integrity, cell lysis, and ultimately, fungal cell death.[1][7] This targeted mechanism of action makes it a promising candidate for the development of novel antifungal drugs.

dot

Caption: Inhibition of the Fungal Pkc1 Signaling Pathway by this compound.

Anticancer Activity: Targeting the Mnk/eIF4E and JAK/STAT Pathways

In the context of cancer, this compound has been shown to inhibit Mnk1 and Mnk2, kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E).[4][8] The phosphorylation of eIF4E is a critical step in the initiation of translation of many mRNAs that encode for proteins involved in cell proliferation and survival.[8][9] By blocking eIF4E phosphorylation, cercosporamide can suppress the growth of cancer cells and induce apoptosis.[4][8] This mechanism is particularly relevant in malignancies where the eIF4E pathway is deregulated, such as in acute myeloid leukemia (AML).[8][9] Additionally, the inhibition of JAK3 suggests a potential role for cercosporamide in modulating the JAK/STAT signaling pathway, which is often constitutively active in various cancers.[4]

dot

Caption: Inhibition of the Mnk/eIF4E Signaling Pathway in Cancer Cells.

Quantitative Biological Data

The potency of this compound and its derivatives has been quantified against various targets and in different biological systems. The following tables summarize the key inhibitory and effective concentrations reported in the literature.

Table 1: Antifungal Activity of this compound

| Fungal Species | Assay Type | Parameter | Value | Reference |

| Candida albicans | Broth Microdilution | MIC | 10 µg/mL | [6] |

| Aspergillus fumigatus | Broth Microdilution | MIC | 10 µg/mL | [6] |

| Colletotrichum gloeosporioides | - | EC50 | 3.8 µg/mL | [1][2] |

| Colletotrichum scovillei | - | EC50 | 7.0 µg/mL | [1][2] |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Table 2: Kinase Inhibitory Activity of this compound

| Kinase Target | Parameter | Value (nM) | Reference |

| Pkc1 (Candida albicans) | IC50 | <50 | [6] |

| Pkc1 (Candida albicans) | Ki | <7 | [6] |

| Mnk1 | IC50 | 116 | [4] |

| Mnk2 | IC50 | 11 | [4] |

| JAK3 | IC50 | 31 | [4] |

IC50: Half-maximal Inhibitory Concentration; Ki: Inhibition Constant.

Table 3: Activity of a this compound Derivative (Compound 15) as a PPARγ Modulator

| Parameter | Value | Target/System | Reference |

| EC50 | 0.94 nM | PPARγ Transcription | [10] |

| Emax | 38% | PPARγ Transcription | [10] |

| Oral Bioavailability (Potassium Salt) | 58% | Rats | [10] |

EC50: Half-maximal Effective Concentration; Emax: Maximum Effect; PPARγ: Peroxisome Proliferator-Activated Receptor gamma.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

High-Throughput Screening (HTS) for Pkc1 Kinase Inhibitors

This protocol outlines a typical workflow for identifying inhibitors of Pkc1 from a compound library.

References

- 1. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

A Preliminary Investigation into the Bioactivity of (-)-Cercosporamide: A Technical Guide

Introduction: (-)-Cercosporamide is a natural phytotoxin first isolated from the fungus Cercosporidium henningsii.[1] Initially recognized for its broad-spectrum antifungal properties, subsequent research has unveiled its potent and selective inhibitory effects on critical protein kinases in both fungal and mammalian cells. This technical guide provides an in-depth overview of the known bioactivities of this compound, focusing on its antifungal and anticancer mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.

Antifungal Bioactivity

The primary antifungal mechanism of this compound is the potent and selective inhibition of the fungal Pkc1 kinase.[2][3] Pkc1 is a central component of the highly conserved cell wall integrity (CWI) signaling pathway, which is essential for fungal growth, morphogenesis, and survival against environmental stress.[2][3][4] By targeting Pkc1, Cercosporamide (B1662848) disrupts the biosynthesis and maintenance of the fungal cell wall, leading to cell lysis.[3][4] This specific mode of action explains why fungal cell wall mutants exhibit heightened sensitivity to the compound.[2][3]

Quantitative Antifungal Data

| Target/Organism | Assay Type | Value | Unit | Reference |

| Candida albicans Pkc1 | IC50 | <50 (or ~25) | nM | [1][5] |

| Candida albicans Pkc1 | Ki | <7 | nM | [3][5] |

| Candida albicans | MIC | 10 | µg/mL | [3][4] |

| Aspergillus fumigatus | MIC | 10 | µg/mL | [3][4] |

| Colletotrichum gloeosporioides | EC50 | 3.8 | µg/mL | [6][7][8] |

| Colletotrichum scovillei | EC50 | 7.0 | µg/mL | [6][7][8] |

| Candida tropicalis | MIC & MFC | 15.6 | µg/mL | [9] |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; MIC: Minimum inhibitory concentration; EC50: Half maximal effective concentration; MFC: Minimum fungicidal concentration.

Synergistic Antifungal Effects

A significant finding is the synergistic antifungal activity observed when Cercosporamide is combined with β-1,3-glucan synthase inhibitors, such as echinocandins.[2][3] These two compounds target different key components of the cell wall biosynthesis pathway. The combination of an echinocandin analog and Cercosporamide dramatically reduced the MIC of Cercosporamide against C. albicans by more than 270-fold, suggesting a powerful potential combination therapy for fungal infections.[3]

Fungal Cell Wall Integrity Pathway

The diagram below illustrates the Pkc1-mediated cell wall integrity pathway and the inhibitory action of this compound.

Caption: Pkc1 signaling pathway and Cercosporamide's inhibitory action.

Anticancer Bioactivity

This compound also exhibits significant anticancer properties, primarily through the inhibition of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[1][10] These kinases are key effectors of the MAPK signaling pathway and are responsible for phosphorylating the eukaryotic initiation factor 4E (eIF4E).[11][12] The phosphorylation of eIF4E is a critical step in the initiation of mRNA translation for proteins involved in cell proliferation, survival, and metastasis.[1][11] By inhibiting Mnk1/2, Cercosporamide blocks eIF4E phosphorylation, thereby suppressing the translation of oncogenic proteins.[1][11] This activity has shown promise in various cancer models, including glioblastoma, lung cancer, acute myeloid leukemia (AML), and renal cell carcinoma (RCC).[6][13]

Quantitative Anticancer & Kinase Inhibition Data

| Target | Assay Type | Value | Unit | Reference |

| Mnk1 | IC50 | 115 or 116 | nM | [1][10] |

| Mnk2 | IC50 | 11 | nM | [1][10] |

| JAK3 | IC50 | 31 | nM | [10] |

| Human PKCα | IC50 | 1.02 | µM | [1] |

| Human PKCβ | IC50 | 0.35 | µM | [1] |

| Human PKCγ | IC50 | 5.8 | µM | [1] |

IC50: Half maximal inhibitory concentration.

Synergistic Anticancer Effects

The antileukemic properties of Cercosporamide are enhanced when used in combination with other anticancer agents.[11] Studies have shown synergistic effects with cytarabine (B982) (Ara-C) and mTOR inhibitors in AML models, leading to enhanced suppression of leukemic progenitors both in vitro and in vivo.[11][12] In renal cell carcinoma, combining Cercosporamide with sunitinib (B231) or temsirolimus (B1684623) resulted in complete tumor growth arrest or regression in xenograft models.[13]

Mnk/eIF4E Signaling Pathway

The diagram below outlines the MAPK/Mnk/eIF4E signaling pathway and the point of inhibition by this compound.

Caption: MAPK/Mnk/eIF4E pathway and Cercosporamide's inhibitory action.

Other Bioactivities

Recent studies have expanded the known biological targets of this compound. It has been found to inhibit Bone Morphogenetic Protein (BMP) receptor type I kinase activity.[6][14] Overactive BMP receptors are implicated in several diseases, and this discovery opens new avenues for therapeutic applications.[14] Additionally, Cercosporamide less effectively inhibits human PKC isoforms, an action that has been linked to a potential for lowering plasma glucose in hyperglycemic mice.[1]

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for identifying and characterizing the bioactivity of a natural product like this compound.

Caption: General workflow for bioactive compound discovery.

Protocol: Pkc1 Kinase Inhibition Assay

This protocol is a generalized representation based on high-throughput screening methodologies.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA).

-

Recombinantly express and purify fungal Pkc1 enzyme.

-

Prepare a suitable peptide substrate for Pkc1.

-

Prepare ATP solution (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP).

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the assay buffer.

-

Add the Pkc1 enzyme to each well.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding the peptide substrate and ATP solution.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

-

Detection and Data Analysis:

-

Terminate the reaction (e.g., by adding EDTA or phosphoric acid).

-

Detect substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays (e.g., fluorescence-based), measure the signal according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of Cercosporamide relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Antifungal Broth Microdilution (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a standardized fungal inoculum (e.g., Candida albicans) adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the Cercosporamide stock solution in RPMI medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well containing the diluted compound.

-

Include a positive control (fungal inoculum without compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the plates or use a spectrophotometer to measure the optical density (e.g., at 530 nm) to assess fungal growth.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the positive control.

-

Conclusion

This compound has emerged as a molecule of significant scientific interest due to its dual action as a potent antifungal and a promising anticancer agent. Its high selectivity for fungal Pkc1 provides a clear mechanism for its antifungal properties and highlights its potential for combination therapies. Simultaneously, its ability to inhibit the Mnk/eIF4E signaling pathway in mammalian cells presents a compelling strategy for targeting cancer cell proliferation and survival. The continued investigation into its diverse bioactivities, including the newly identified inhibition of BMP receptors, will be crucial for fully realizing its therapeutic potential in treating a range of human diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi [jstage.jst.go.jp]

- 8. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Preclinical evidence that MNK/eIF4E inhibition by cercosporamide enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciencedaily.com [sciencedaily.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of (-)-Cercosporamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro antifungal susceptibility of (-)-Cercosporamide, a natural product with potent antifungal activity. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), adapted for natural product testing.

Introduction

This compound is a fungal metabolite that has demonstrated broad-spectrum antifungal activity against a variety of human and plant pathogenic fungi.[1][2][3] Its primary mechanism of action is the selective inhibition of Pkc1 kinase, a crucial enzyme in the fungal cell wall integrity signaling pathway.[1][3][4][5] This pathway is highly conserved across fungal species, making this compound a promising candidate for the development of new antifungal therapies.[1][3][4][6] Accurate and reproducible in vitro susceptibility testing is essential for evaluating its antifungal spectrum, understanding its potency, and guiding further drug development efforts.

Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway

This compound exerts its antifungal effect by targeting Pkc1 kinase, a key regulator of the cell wall integrity pathway in fungi.[1][4][5] This pathway is essential for maintaining the structural integrity of the fungal cell wall during growth, morphogenesis, and in response to environmental stress. Inhibition of Pkc1 disrupts the downstream signaling cascade, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis.

Caption: Pkc1 Signaling Pathway Inhibition by this compound.

Quantitative Susceptibility Data

The following table summarizes the in vitro antifungal activity of this compound against various fungal species as reported in the literature. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism. The 50% effective concentration (EC₅₀) is the concentration that inhibits 50% of the fungal growth.

| Fungal Species | Testing Method | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |

| Candida albicans | Broth Microdilution | 10 | - | [7] |

| Aspergillus fumigatus | Broth Microdilution | 10 | - | [7] |

| Candida tropicalis | Broth Microdilution | 15.6 (MIC & MFC) | - | [8] |

| Colletotrichum gloeosporioides | Agar Dilution | - | 3.8 | [9][10] |

| Colletotrichum scovillei | Agar Dilution | - | 7.0 | [9][10] |

Note: MFC stands for Minimum Fungicidal Concentration.

Experimental Protocols

The following protocols are adapted from the CLSI documents M27 for yeasts and M38 for filamentous fungi, with modifications suitable for testing natural products like this compound.[1][11][12]

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp.)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Yeast isolates (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Incubator (35°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

-

Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

-

-

Inoculum Preparation:

-

Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Microplate Preparation and Inoculation:

-

In the first column of a 96-well plate, add 100 µL of the working this compound solution to the first well.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the subsequent wells containing 50 µL of RPMI-1640 medium.

-

Add 50 µL of the prepared yeast inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

-

Incubation and MIC Determination:

-

Incubate the microplate at 35°C for 24-48 hours.

-

Determine the MIC visually as the lowest concentration of this compound that causes a significant reduction (≥50%) in turbidity compared to the growth control. Alternatively, a spectrophotometric reading can be taken at 490 nm.

-

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

Application Notes and Protocols for Checkerboard Assay: (-)-Cercosporamide Synergy with Other Antifungals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cercosporamide is a natural product with broad-spectrum antifungal activity.[1][2] Its primary mechanism of action is the selective and potent inhibition of Protein Kinase C 1 (Pkc1), a key enzyme in the fungal cell wall integrity (CWI) signaling pathway.[1][2][3][4] This pathway is highly conserved across fungal species and is essential for maintaining cell wall structure and function, particularly in response to stress.[1][2][5] Disruption of the Pkc1-mediated pathway leads to cell lysis and fungal death, making it an attractive target for novel antifungal therapies.[3]

Combination therapy is an increasingly important strategy in overcoming antifungal resistance and enhancing therapeutic efficacy.[6][7] Given that this compound targets the CWI pathway, it is hypothesized to act synergistically with antifungal agents that disrupt other components of the fungal cell wall. One such class of antifungals is the echinocandins (e.g., Caspofungin), which inhibit β-1,3-glucan synthase, a critical enzyme for cell wall biosynthesis.[1][2] By targeting two different essential components of cell wall maintenance, the combination of this compound and an echinocandin is expected to demonstrate potent synergistic activity.[1][2][5]

This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic interaction between this compound and other antifungal agents, using Caspofungin as an example. The checkerboard method is a standard in vitro technique to determine the nature of interaction between two antimicrobial agents.[8][9][10]

Data Presentation

The following tables summarize hypothetical quantitative data from a checkerboard assay between this compound and Caspofungin against a clinical isolate of Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Caspofungin Alone and in Combination.

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |

| This compound | 8 | 1 |

| Caspofungin | 0.25 | 0.03125 |

Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation and Interpretation.

| Compound | FIC Calculation | FIC Value | ΣFIC (FIC Index) | Interpretation |

| This compound | 1 µg/mL / 8 µg/mL | 0.125 | 0.25 | Synergy |

| Caspofungin | 0.03125 µg/mL / 0.25 µg/mL | 0.125 |

Interpretation of the Fractional Inhibitory Concentration (FIC) Index:

-

Synergy: ≤ 0.5

-

Additive/Indifference: > 0.5 to 4

-

Antagonism: > 4

Experimental Protocols

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.

Materials

-

This compound

-

Caspofungin (or other antifungal of interest)

-

Candida albicans strain (or other fungal isolate)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile water, saline, and microbiological loops

-

Incubator (35°C)

Methodology

1. Preparation of Antifungal Stock Solutions: a. Dissolve this compound and Caspofungin in DMSO to create high-concentration stock solutions (e.g., 1600 µg/mL). b. Further dilute these stock solutions in RPMI-1640 medium to create working solutions at four times the highest final concentration to be tested.

2. Preparation of Fungal Inoculum: a. Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

3. Checkerboard Assay Plate Setup: a. In a 96-well microtiter plate, dispense 50 µL of RPMI-1640 medium into all wells. b. Add 50 µL of the this compound working solution to the first column and perform a two-fold serial dilution horizontally across the plate (from column 1 to 10), leaving columns 11 and 12 for controls. c. Add 50 µL of the Caspofungin working solution to the first row and perform a two-fold serial dilution vertically down the plate (from row A to G), leaving row H for controls. d. This creates a matrix of wells with varying concentrations of both drugs. e. Controls:

- Drug A alone: Row H will contain serial dilutions of this compound only.

- Drug B alone: Column 11 will contain serial dilutions of Caspofungin only.

- Growth Control: Well H12 will contain only medium and the fungal inoculum.

- Sterility Control: A separate well with medium only.

4. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). b. The final volume in each well will be 200 µL. c. Incubate the plates at 35°C for 24-48 hours.

5. Determination of MICs and FIC Index: a. After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance. b. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. c. Determine the MIC of each drug alone (from row H and column 11). d. Determine the MIC of each drug in combination from the wells where growth is inhibited. e. Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone. f. Calculate the FIC Index (ΣFIC) by summing the individual FICs: ΣFIC = FIC of this compound + FIC of Caspofungin. g. Interpret the result based on the scale provided above.

Visualizations

Caption: Workflow for the Checkerboard Synergy Assay.

Caption: Synergistic Mechanism of Action on the Fungal Cell Wall.

References

- 1. journals.asm.org [journals.asm.org]

- 2. emerypharma.com [emerypharma.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]

- 5. mdpi.com [mdpi.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Use of (-)-Cercosporamide in Fungal Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cercosporamide is a potent, broad-spectrum antifungal agent isolated as a natural product. Its mechanism of action has been identified as the selective, ATP-competitive inhibition of fungal Protein Kinase C1 (Pkc1).[1][2] Pkc1 is a highly conserved and essential kinase in fungi, serving as a master regulator of the Cell Wall Integrity (CWI) signaling pathway, which is critical for fungal growth and survival.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in fungal cell culture studies, summarizing its inhibitory concentrations and outlining methodologies for assessing its antifungal activity and synergistic potential.

Mechanism of Action: Inhibition of the Pkc1 Pathway

The fungal cell wall is a dynamic structure essential for protecting the cell from osmotic stress and is a unique feature not present in mammalian cells, making it an excellent target for antifungal drugs. The Pkc1-mediated Cell Wall Integrity (CWI) pathway governs the biosynthesis and maintenance of the cell wall.[1][5] this compound selectively targets and inhibits Pkc1, disrupting this critical pathway and leading to rapid fungal cell lysis.[1][4] This targeted action explains its potent fungicidal activity. Studies have shown that fungal mutants with reduced Pkc1 activity are hypersensitive to this compound.[1][3]

Quantitative Data Summary

This compound demonstrates potent activity both at the enzymatic and cellular level. The following tables summarize key quantitative metrics from various studies.

Table 1: Inhibitory Activity of this compound against Candida albicans Pkc1 Kinase

| Parameter | Value | Reference |

| IC₅₀ | <40 - <50 nM | [1][2] |

| Kᵢ | <7 nM | [1][2] |

Table 2: Antifungal Spectrum of this compound

| Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Candida albicans | MIC | 10 | [1] |

| Aspergillus fumigatus | MIC | 10 | [1] |

| Candida tropicalis | MIC & MFC | 15.6 | [4] |

| C. pseudohaemulonii | MIC | 125 | [4] |

| Candida parapsilosis | MIC | 250 | [4] |

| Aspergillus flavus | MIC | 500 | [4] |

| Colletotrichum gloeosporioides | EC₅₀ | 3.8 | [5] |

| Colletotrichum scovillei | EC₅₀ | 7.0 | [6] |

Table 3: Synergistic Antifungal Activity against Candida albicans

| Combination Agent | Effect on this compound MIC | FIC Index | Reference |

| Echinocandin analog (0.16 µg/mL) | >270-fold reduction | <1.0 | [1] |

| Amphotericin B | No effect | 1.0 | [1] |

Note: MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration; EC₅₀ = Half-maximal Effective Concentration; FIC = Fractional Inhibitory Concentration. An FIC index <1.0 indicates synergy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and can be adapted from CLSI and EUCAST guidelines.[7]

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well, flat-bottom microtiter plates

-

Fungal isolate of interest

-

Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sabouraud Dextrose Agar (B569324) (for inoculum preparation)

-

Sterile saline with 0.05% Tween 20 (for mold spore collection)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions in the growth medium to create working solutions at 2x the final desired concentrations. The final DMSO concentration should not exceed 1%.[7]

-

-

Fungal Inoculum Preparation:

-

Yeasts (Candida spp.): Subculture the isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.[7] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[7] Dilute this suspension in the growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

-

Molds (Aspergillus spp.): Grow the isolate on an agar plate until sporulation occurs.[7] Gently harvest conidia by flooding the plate with sterile saline containing Tween 20. Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer.[7]

-

-

Assay Procedure:

-

Dispense 100 µL of each 2x drug concentration into the wells of a 96-well plate.

-

Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL and the drug concentrations to their final 1x values.

-

Include a positive control (inoculum, no drug) and a negative/sterility control (medium only).

-

-

Incubation & Endpoint Determination:

-

Incubate the plate at 35°C for 24-48 hours (or until sufficient growth is seen in the positive control).

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.

-

Protocol 2: Assessment of Synergistic Activity (Checkerboard Assay)

This assay is used to quantify the interaction between this compound and another antifungal, such as an echinocandin.[1]

Procedure:

-

Plate Setup:

-

In a 96-well plate, prepare serial dilutions of this compound horizontally (e.g., across columns 1-10).

-

Prepare serial dilutions of the second agent (e.g., an echinocandin) vertically (e.g., down rows A-G).

-

This creates a matrix of wells containing unique combinations of both drug concentrations.

-

Include control wells for each drug alone, as well as a drug-free growth control.

-

-

Inoculation and Incubation:

-

Inoculate the plate with the fungal suspension as described in Protocol 1.

-

Incubate under the same conditions.

-

-

Data Analysis and FIC Calculation:

-

Determine the MIC for each drug alone and for each combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B

-

-

Interpret the results: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4.0 indicates an additive or indifferent effect; ΣFIC > 4.0 indicates antagonism. The original study defined synergy as an FIC index of <1.0.[1]

-

References

- 1. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Using (-)-Cercosporamide to Study Pkc1 Signaling in Saccharomyces cerevisiae

Audience: Researchers, scientists, and drug development professionals.

Abstract

(-)-Cercosporamide is a natural product identified as a highly potent and selective inhibitor of the fungal Protein Kinase C 1 (Pkc1).[1][2][3] In Saccharomyces cerevisiae, Pkc1 is a crucial, essential kinase that serves as the upstream activator of the Cell Wall Integrity (CWI) signaling pathway.[4][5] This pathway is fundamental for maintaining cell wall structure, responding to cell surface stress, and regulating cell cycle progression.[4][5][6] The specificity of this compound makes it an invaluable tool for dissecting the Pkc1-mediated signaling cascade, validating Pkc1 as an antifungal drug target, and screening for synergistic antifungal compounds. These notes provide detailed protocols for utilizing this compound to investigate Pkc1 signaling in S. cerevisiae.

Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway

The Pkc1-mediated CWI pathway is a highly conserved signaling cascade in fungi.[1][2] It is typically activated by cell wall stress, which is detected by transmembrane sensors. This leads to the activation of the small GTPase Rho1, which in turn recruits and activates Pkc1 at the plasma membrane.[5][7] Pkc1 then initiates a mitogen-activated protein (MAP) kinase cascade, sequentially phosphorylating and activating Bck1 (MAPKKK), Mkk1/Mkk2 (MAPKK), and finally Slt2 (MAPK).[4] Activated Slt2 translocates to the nucleus to regulate transcription factors like Rlm1, leading to the expression of genes involved in cell wall biosynthesis and repair.

This compound acts as a potent, ATP-competitive inhibitor of Pkc1, effectively blocking the signal transmission at the apex of the MAP kinase cascade.[3] This inhibition prevents the activation of downstream components and leads to cell lysis, a phenotype that can be rescued by osmotic stabilizers like sorbitol.[2][3][4]

Data Presentation: Inhibitory Activity of this compound

This compound demonstrates potent activity both in vitro against the isolated Pkc1 enzyme and in vivo against fungal cells.

| Parameter | Target | Value | Organism | Reference |

| IC₅₀ | Pkc1 Kinase | <50 nM | Candida albicans | [3] |

| Kᵢ | Pkc1 Kinase | <7 nM | Candida albicans | [3] |

| MIC | Whole Cell | 10 µg/mL | Candida albicans | [3] |

| MIC | Whole Cell | 10 µg/mL | Aspergillus fumigatus | [3] |

| EC₅₀ | Whole Cell | 3.8 µg/mL | Colletotrichum gloeosporioides | [8] |

| EC₅₀ | Whole Cell | 7.0 µg/mL | Colletotrichum scovillei | [8] |

| MIC | Whole Cell | 15.6 µg/mL | Candida tropicalis | [9] |

Experimental Workflow Overview

The following diagram outlines a general workflow for characterizing the effects of this compound on Pkc1 signaling in S. cerevisiae.

Experimental Protocols

Protocol 1: In Vitro Pkc1 Kinase Inhibition Assay

This protocol is adapted from methodologies used for kinase activity screening and is designed to measure the direct inhibitory effect of this compound on Pkc1 activity.

Materials:

-

Purified recombinant S. cerevisiae Pkc1 enzyme.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).

-

Myelin Basic Protein (MBP) as a generic substrate.

-

This compound stock solution (in DMSO).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

ATP solution.

-

96-well plates.

-

Phosphocellulose paper or membrane.

-

Scintillation counter and fluid.

-

Phosphoric acid wash solution (0.5%).

Procedure:

-

Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare the reaction mix containing kinase buffer, a final concentration of 10 µM ATP, 0.5 µCi [γ-³²P]ATP, and 0.5 mg/mL MBP.

-

Add Inhibitor: Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Initiate Reaction: Add the purified Pkc1 enzyme to each well to start the reaction. The final volume should be approximately 25-50 µL.

-

Incubation: Incubate the plate at 30°C for 20-30 minutes.

-

Stop Reaction: Spot an aliquot from each well onto phosphocellulose paper/membrane to stop the reaction.

-

Washing: Wash the membrane extensively (e.g., 3-4 times for 10 minutes each) with 0.5% phosphoric acid to remove unincorporated ATP.

-

Quantification: Allow the membrane to dry, then measure the incorporated radioactivity for each spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Cercosporamide concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Yeast Growth Inhibition and Hypersensitivity Assay

This protocol determines the minimum inhibitory concentration (MIC) and assesses the specific targeting of the Pkc1 pathway. S. cerevisiae mutants with reduced Pkc1 activity are hypersensitive to the compound, and this sensitivity can be suppressed by osmotic support.[2][3]

Materials:

-

S. cerevisiae wild-type strain (e.g., BY4741).

-

S. cerevisiae strain with compromised Pkc1 signaling (e.g., a strain with a temperature-sensitive allele of PKC1 or a deletion mutant of a downstream component like SLT2).

-

YPD (Yeast Extract Peptone Dextrose) liquid medium and agar (B569324) plates.

-

YPD plates supplemented with 1 M sorbitol.

-

This compound stock solution (in DMSO).

-

Sterile 96-well plates for MIC determination.

-

Spectrophotometer or plate reader (OD₆₀₀).

Procedure (Spot Assay):

-

Prepare Cultures: Grow overnight cultures of wild-type and mutant yeast strains in YPD at 30°C.

-

Normalize and Dilute: Normalize the cultures to an OD₆₀₀ of 1.0. Perform a 10-fold serial dilution series (e.g., 10⁰, 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.

-

Prepare Plates: Use four types of plates: YPD, YPD + DMSO (vehicle control), YPD + Cercosporamide (e.g., 5-10 µg/mL), and YPD + Cercosporamide + 1 M Sorbitol.

-

Spotting: Spot 5 µL of each dilution onto the surface of the four plates.

-

Incubation: Incubate the plates at 30°C for 48-72 hours and document growth.

-

Interpretation:

-

Specificity: The mutant strain should show significantly less growth (hypersensitivity) on the Cercosporamide plate compared to the wild-type.

-

Osmotic Rescue: Growth of the hypersensitive strain on the Cercosporamide + Sorbitol plate should be restored, confirming that the compound's effect is due to loss of cell wall integrity.

-

Procedure (Liquid MIC Determination):

-

Prepare Inoculum: Dilute an overnight yeast culture to a starting OD₆₀₀ of ~0.05 in fresh YPD medium.

-

Serial Dilution of Compound: In a 96-well plate, perform a 2-fold serial dilution of this compound in YPD medium. Include a no-drug control and a medium-only blank.

-

Inoculation: Add the prepared yeast inoculum to each well.

-

Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

-

Measurement: Measure the final OD₆₀₀ of each well using a plate reader.

-

Data Analysis: The MIC is the lowest concentration of the compound that prevents visible growth.

Protocol 3: Western Blot Analysis of Slt2 (Mpk1) Phosphorylation

This protocol directly assesses if this compound inhibits the Pkc1 pathway in vivo by measuring the phosphorylation status of the downstream MAPK, Slt2. Activation of the pathway (e.g., by heat shock) is required to see a robust phosphorylation signal that can be inhibited.

Materials:

-

S. cerevisiae wild-type strain.

-

YPD medium.

-

This compound.

-

Trichloroacetic acid (TCA).

-

Glass beads.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease and phosphatase inhibitor cocktails).

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Primary antibodies: Anti-phospho-p44/42 MAPK (which recognizes phosphorylated Slt2) and an antibody against a loading control (e.g., anti-Pgk1 or anti-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

Imaging system.

Procedure:

-

Culture Growth: Grow a yeast culture in YPD at 25°C to mid-log phase (OD₆₀₀ ~0.8).

-

Pre-treatment: Split the culture. To one half, add this compound (at a concentration near its MIC) and to the other, add DMSO (vehicle control). Incubate for 30-60 minutes.

-

Pathway Activation: Induce the CWI pathway by shifting the cultures to 39°C (heat shock) for 15 minutes. Keep an un-induced control at 25°C.

-

Cell Harvest: Rapidly harvest cells by centrifugation and flash-freeze the pellets in liquid nitrogen.

-

Protein Extraction: Resuspend cell pellets in 20% TCA and precipitate proteins on ice. Wash the pellet with acetone. Lyse the cells by bead beating in lysis buffer.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST).

-

Probe with the anti-phospho-MAPK antibody overnight at 4°C.

-

Wash and probe with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Loading Control: Strip the membrane and re-probe with the loading control antibody or run a parallel gel.

-

Interpretation: A strong phosphorylated Slt2 band should appear in the heat-shocked, DMSO-treated sample. This band should be significantly reduced or absent in the sample pre-treated with this compound, demonstrating inhibition of the Pkc1 signaling cascade.

References

- 1. journals.asm.org [journals.asm.org]